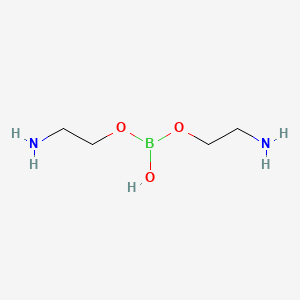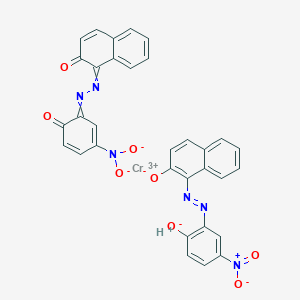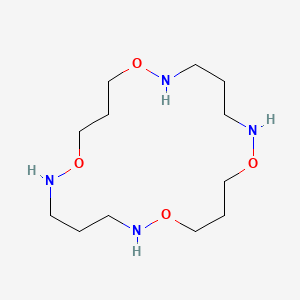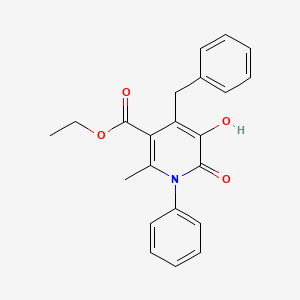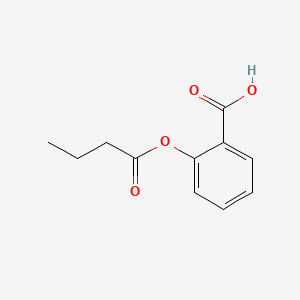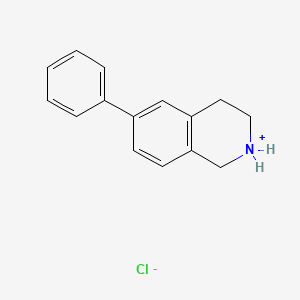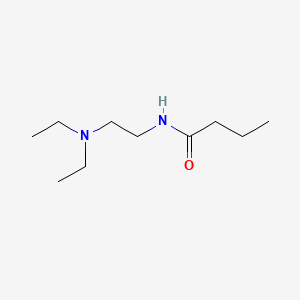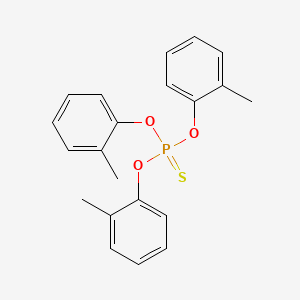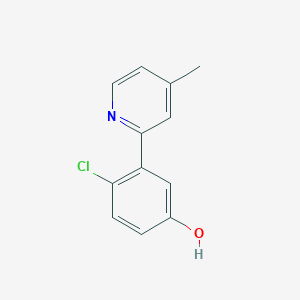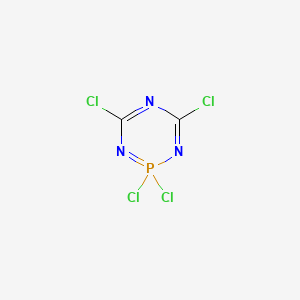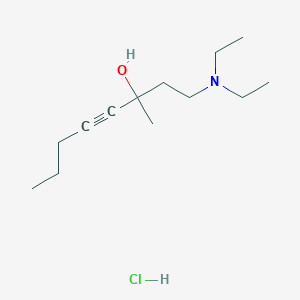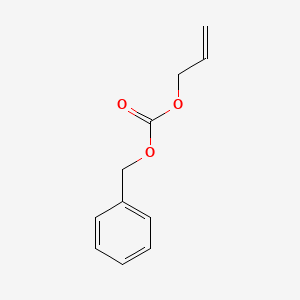
Benzyl prop-2-enyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl prop-2-enyl carbonate is an organic compound with the molecular formula C({11})H({12})O(_{3}) It is a colorless liquid with a pungent odor, containing both benzyl and prop-2-enyl (allyl) groups The presence of these functional groups makes it reactive in various chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl prop-2-enyl carbonate can be synthesized through several methods:
Phosgene Method: This involves the reaction of benzyl alcohol and allyl alcohol with phosgene in the presence of a base to neutralize the hydrogen chloride byproduct.
Urea Method: Urea reacts with allyl alcohol in the presence of a catalyst such as lanthanum chloride (LaCl(_{3})) to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the phosgene method due to its efficiency and high yield. The process is carried out in a controlled environment to ensure safety and minimize the release of toxic byproducts.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl prop-2-enyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benzyl prop-2-enyl carbonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of polymers, including polycarbonates and polyurethanes.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of plastic lenses and other polymer-based materials.
Mécanisme D'action
The mechanism by which benzyl prop-2-enyl carbonate exerts its effects involves the interaction of its functional groups with molecular targets. The benzyl group can undergo electrophilic aromatic substitution, while the allyl group can participate in nucleophilic addition reactions. These interactions facilitate the formation of various products and intermediates in chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diallyl Carbonate: Similar in structure but contains two allyl groups instead of one benzyl and one allyl group.
Benzyl Carbonate: Contains a benzyl group but lacks the allyl group, making it less reactive in certain chemical processes.
Uniqueness
Benzyl prop-2-enyl carbonate is unique due to the presence of both benzyl and allyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.
Propriétés
Numéro CAS |
22768-01-0 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
benzyl prop-2-enyl carbonate |
InChI |
InChI=1S/C11H12O3/c1-2-8-13-11(12)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clé InChI |
WPBUMSXOUUWUAL-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B13758651.png)
